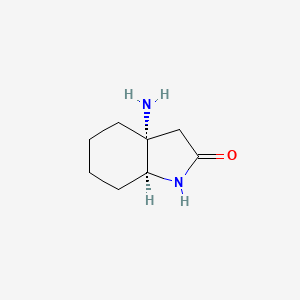

Rel-(3aR,7aS)-3a-aminooctahydro-2H-indol-2-one

CAS No.: 2137836-49-6

Cat. No.: VC4573064

Molecular Formula: C8H14N2O

Molecular Weight: 154.213

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2137836-49-6 |

|---|---|

| Molecular Formula | C8H14N2O |

| Molecular Weight | 154.213 |

| IUPAC Name | (3aR,7aS)-3a-amino-3,4,5,6,7,7a-hexahydro-1H-indol-2-one |

| Standard InChI | InChI=1S/C8H14N2O/c9-8-4-2-1-3-6(8)10-7(11)5-8/h6H,1-5,9H2,(H,10,11)/t6-,8+/m0/s1 |

| Standard InChI Key | WUOJZWVDFYJWDP-POYBYMJQSA-N |

| SMILES | C1CCC2(CC(=O)NC2C1)N |

Introduction

Synthetic Routes

The synthesis typically involves:

-

Reacting cyclohexyl aziridine with dialkyl malonate to form a trans-fused 3-alkylcarbonyl-octahydro-indol-2-one.

-

Decarbonylation at the 3-position.

-

Conversion of the resulting trans-octahydro-indol-2-one into the desired product.

Industrial Production

In industrial settings:

-

Automated reactors and continuous flow systems are used for large-scale production.

-

Purification techniques like crystallization and chromatography ensure high purity.

Chemical Reactions

Rel-(3aR,7aS)-3a-aminooctahydro-2H-indol-2-one undergoes several types of reactions:

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Ketones or carboxylic acids |

| Reduction | LiAlH₄, NaBH₄ | Alcohols or alkanes |

| Substitution | Halogens or nucleophiles | Functionalized derivatives |

The products depend on reaction conditions and reagents used.

Chemical Research

The compound serves as a building block for synthesizing complex organic molecules due to its reactive amino group and bicyclic structure.

Biological Research

It is used in:

-

Studying enzyme mechanisms.

-

Investigating protein-ligand interactions.

Industrial Applications

It finds use in:

-

Pharmaceutical development for drug discovery.

-

Agrochemical production.

-

Advanced materials with unique properties.

Comparison with Similar Compounds

Rel-(3aR,7aS)-3a-aminooctahydro-2H-indol-2-one can be compared with other compounds in the indole family:

| Compound | Structural Features | Applications |

|---|---|---|

| (3aR,7aS)-rel-Hexahydroisoindole derivatives | Hexahydroindole core with varied functional groups | Pharmaceutical intermediates |

| (3aR,7aS)-rel-Boc-protected analogs | Boc-protected hydroxy groups | Synthesis of bioactive molecules |

The amino group placement in Rel-(3aR,7aS)-3a-aminooctahydro-2H-indol-2-one allows for diverse modifications that enhance its utility.

Mechanism of Action

The compound interacts with molecular targets such as enzymes or receptors. Its bicyclic structure facilitates specific binding that modulates target activity. Potential pathways include:

-

Signal transduction.

-

Metabolic regulation.

-

Gene expression modulation.

Biological Activity

Studies indicate that derivatives of similar indole-based compounds exhibit:

-

High affinity for monoamine transporters like dopamine transporters (DAT).

-

Potential anti-inflammatory and anti-cancer properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume